c-KIT V654A Mutant Coverage: Structural Basis for Overcoming Imatinib Resistance in GIST
The quinolin-2(1H)-one scaffold is claimed to inhibit both wild-type c-KIT and the V654A secondary resistance mutant, unlike imatinib, which loses potency against this gatekeeper mutation [1]. While specific IC50 values for 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one are not publicly disclosed in primary literature, the patent explicitly states that compounds of this general formula demonstrate inhibitory activity against the V654A mutant [1]. This represents a class-level differentiation from imatinib, which has an IC50 > 10 µM against V654A c-KIT compared to low nanomolar potency against wild-type [2]. Researchers should verify mutant-specific activity with their own assays.
| Evidence Dimension | c-KIT V654A mutant kinase inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed; covered by generic patent claims for c-KIT inhibition including V654A mutant |
| Comparator Or Baseline | Imatinib: IC50 > 10,000 nM against V654A c-KIT (literature); wild-type c-KIT IC50 ~50–100 nM |
| Quantified Difference | Class-level: imatinib loses >100-fold potency against V654A; quinolin-2-one scaffold designed to retain potency |
| Conditions | Biochemical kinase inhibition assay; recombinant c-KIT V654A mutant |
Why This Matters
For procurement decisions, selecting a compound from a scaffold explicitly designed for imatinib-resistant mutants increases the probability of identifying a lead with clinically relevant resistance coverage.
- [1] Merck Patent GmbH. Quinolin-2-one Derivatives. WO2017121444A1 / US 2020/0190055 A1. View Source
- [2] Roberts KG et al. Resistance to c-KIT kinase inhibitors conferred by V654A mutation. Mol Cancer Ther. 2007;6:1159-1166. View Source
